Home > Products > Screening Compounds P68564 > EC-Amyrin palmitate
EC-Amyrin palmitate -

EC-Amyrin palmitate

Catalog Number: EVT-13529996
CAS Number:
Molecular Formula: C46H80O2
Molecular Weight: 665.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of EC-Amyrin palmitate can be achieved through several methods, primarily focusing on the esterification process. This involves the reaction of palmitic acid (hexadecanoic acid) with amyrin, which can be catalyzed by either acids or bases. The general reaction can be represented as follows:

Amyrin+Palmitic AcidCatalystEC Amyrin Palmitate+Water\text{Amyrin}+\text{Palmitic Acid}\xrightarrow{\text{Catalyst}}\text{EC Amyrin Palmitate}+\text{Water}

Technical Details

  1. Catalysts: Common catalysts include sulfuric acid or sodium hydroxide.
  2. Reaction Conditions: The reaction typically requires heating to facilitate the esterification process.
  3. Purification: Post-reaction, purification methods such as recrystallization or chromatography may be employed to isolate EC-Amyrin palmitate in high purity.
Molecular Structure Analysis

EC-Amyrin palmitate's molecular structure is characterized by its ester linkage between the hydroxyl group of amyrin and the carboxyl group of palmitic acid.

Structure Data

  • Molecular Formula: C_{36}H_{62}O_{3}
  • Molecular Weight: Approximately 550.87 g/mol
  • Melting Point: Typically ranges between 72°C to 75°C .

The structural representation highlights the pentacyclic framework of amyrin combined with the long-chain fatty acid component from palmitic acid.

Chemical Reactions Analysis

The primary chemical reaction involving EC-Amyrin palmitate is its formation through esterification. Additionally, it can undergo hydrolysis, reverting to its constituent parts (amyrin and palmitic acid) in the presence of water or specific enzymes.

Technical Details

  • Hydrolysis Reaction:
EC Amyrin Palmitate+WaterEnzymeAmyrin+Palmitic Acid\text{EC Amyrin Palmitate}+\text{Water}\xrightarrow{\text{Enzyme}}\text{Amyrin}+\text{Palmitic Acid}

This reversibility is significant for its biological activity, influencing the bioavailability of active compounds.

Mechanism of Action

The mechanism of action of EC-Amyrin palmitate involves its interaction with biological systems, particularly in modulating inflammatory responses and exhibiting antioxidant properties.

Process Data

  • Anti-inflammatory Action: EC-Amyrin palmitate may inhibit pro-inflammatory mediators through various signaling pathways.
  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress in cells.

Research indicates that compounds like EC-Amyrin palmitate can enhance the efficacy of other therapeutic agents when used in combination.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Density: Approximately 1.0 g/cm³.
  • Melting Point: 72°C to 75°C.

Chemical Properties

  • Solubility: Generally low solubility in water but soluble in organic solvents like ethanol and chloroform.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Relevant data indicate that EC-Amyrin palmitate exhibits favorable properties for pharmaceutical formulations due to its enhanced solubility compared to parent triterpenes .

Applications

EC-Amyrin palmitate has potential applications across various scientific fields:

  • Pharmaceuticals: Investigated for anti-inflammatory and antioxidant properties.
  • Cosmetics: Utilized for its skin-soothing effects.
  • Nutraceuticals: Explored for health benefits related to metabolic disorders.

Research continues into its synergistic effects with other compounds, enhancing therapeutic outcomes in formulations aimed at treating chronic diseases .

Pharmacological Mechanisms of Action

Modulation of Alpha-Adrenoceptor Signaling Pathways

EC-Amyrin palmitate demonstrates significant central nervous system (CNS) activity through modulation of alpha-adrenoceptor signaling pathways. Research indicates that this compound exerts a dose-dependent reduction in spontaneous locomotor activity in murine models at doses of 5-20 mg/kg. This effect parallels the pharmacological profile of mianserin (a known alpha-adrenoceptor antagonist) but contrasts with the locomotor-stimulating effects of imipramine, suggesting a specific interaction with adrenergic pathways. Crucially, EC-Amyrin palmitate effectively antagonizes methamphetamine-induced hyperactivity, further supporting its alpha-adrenoceptor modulatory properties [1].

Mechanistically, EC-Amyrin palmitate appears to influence presynaptic alpha₂-adrenoceptors, reducing norepinephrine release in key brain regions associated with motor activity and stress responses. This modulation results in decreased neuronal excitability and attenuated sympathetic outflow. Additionally, the compound's sedative-like properties are evidenced by its potentiation of sodium pentobarbitone-induced narcosis, an effect significantly stronger than imipramine but milder than mianserin [1] [5]. These findings position EC-Amyrin palmitate as a novel centrally acting compound with therapeutic potential for conditions involving adrenergic hyperactivity, such as anxiety disorders and psychomotor agitation.

Table 1: Comparative CNS Effects of EC-Amyrin Palmitate and Reference Compounds

Pharmacological EffectEC-Amyrin PalmitateMianserinImipramine
Spontaneous locomotor reductionDose-dependent (5-20 mg/kg)Dose-dependentIncreased activity
Methamphetamine antagonismSignificant inhibitionSignificant inhibitionPotentiation
Pentobarbitone narcosis potentiationStrong effectStrongest effectModerate effect
Reserpine hypothermia reversalNo effectEffectiveEffective

NF-κB and CREB Pathway Inhibition in Inflammatory Responses

EC-Amyrin palmitate exhibits potent anti-inflammatory properties through targeted inhibition of nuclear factor kappa B (NF-κB) and cAMP response element-binding protein (CREB) signaling pathways. In experimental models of trinitrobenzene sulfonic acid (TNBS)-induced colitis—a well-established model of inflammatory bowel disease—systemic administration of amyrin compounds (3 mg/kg, intraperitoneal) significantly suppresses phosphorylation of p65 NF-κB within 6 hours of inflammatory insult. This inhibition occurs upstream in the inflammatory cascade, preventing nuclear translocation of this critical transcription factor [3].

Concurrently, EC-Amyrin palmitate inhibits CREB phosphorylation, another key mediator of inflammatory gene expression. The temporal dynamics of this inhibition are crucial, with peak phospho-CREB expression occurring at 6 hours post-colitis induction and being markedly reduced by amyrin treatment. This dual pathway inhibition translates to downstream reduction of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF). COX-2 expression, which peaks at 24 hours in colitis models, is substantially diminished, thereby reducing prostaglandin-driven inflammation and tissue damage [3] [6]. The suppression of these master regulatory pathways positions EC-Amyrin palmitate as a promising therapeutic agent for neutrophilic inflammatory conditions, including inflammatory bowel disease, where NF-κB and CREB hyperactivation are pathological hallmarks.

Cytokine Regulation (IL-1β, IL-10) in Immune-Mediated Conditions

The immunomodulatory actions of EC-Amyrin palmitate are exemplified by its bidirectional regulation of key cytokines in experimental colitis. At therapeutic doses (3 mg/kg), it significantly diminishes interleukin-1β (IL-1β) levels in inflamed colonic tissues 72 hours post-induction. IL-1β is a master pro-inflammatory cytokine responsible for neutrophil recruitment, epithelial barrier disruption, and amplification of the inflammatory cascade through NF-κB activation. Its reduction correlates directly with improved macroscopic and histological damage scores in colitis models [3].

Concurrently, EC-Amyrin palmitate demonstrates restorative effects on interleukin-10 (IL-10), a critical anti-inflammatory and immunoregulatory cytokine. TNBS-induced colitis typically suppresses endogenous IL-10 production, creating a permissive environment for uncontrolled inflammation. Treatment with EC-Amyrin palmitate partially restores physiological IL-10 levels, re-establishing immune homeostasis and promoting mucosal healing. This cytokine modulation profile mirrors the effects of dexamethasone (1 mg/kg), a potent anti-inflammatory corticosteroid, but potentially with a superior safety profile given the compound's natural origin and targeted actions [3] [6]. The dual impact on both pro-inflammatory and anti-inflammatory cytokines suggests EC-Amyrin palmitate acts as an immune homeostasis modulator rather than a broad immunosuppressant.

Table 2: Cytokine Modulation by EC-Amyrin Palmitate in TNBS-Induced Colitis

CytokineFunctionEffect of TNBS ColitisEffect of EC-Amyrin PalmitateTime Point
IL-1βPro-inflammatory; neutrophil activatorMarked increaseSignificant reduction72 hours
IL-10Anti-inflammatory; immune regulatorSignificant decreasePartial restoration72 hours
VEGFAngiogenesis; vascular permeabilityIncreased expressionReduced expression24-72 hours

HMG-CoA Reductase Inhibition for Lipid Metabolism Regulation

EC-Amyrin palmitate functions as a natural inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. This enzymatic inhibition represents a primary mechanism for its lipid-modulating effects, reducing the conversion of HMG-CoA to mevalonic acid and subsequently decreasing endogenous cholesterol synthesis [5] [10]. The structural similarity between EC-Amyrin palmitate and other pentacyclic triterpenes with established HMG-CoA reductase inhibitory activity supports this mechanism at the molecular level.

Beyond cholesterol regulation, HMG-CoA reductase inhibition confers significant metabolic benefits relevant to diabetes management. By reducing cellular cholesterol levels, EC-Amyrin palmitate enhances hepatic low-density lipoprotein (LDL) receptor expression, accelerating clearance of circulating LDL cholesterol. Furthermore, inhibition of the mevalonate pathway diminishes the production of isoprenoid intermediates (farnesyl pyrophosphate and geranylgeranyl pyrophosphate), which are essential for the post-translational prenylation of signaling proteins involved in insulin resistance and inflammation. This dual action on lipid metabolism and insulin signaling pathways positions EC-Amyrin palmitate as a multi-target therapeutic candidate for metabolic syndrome and type 2 diabetes, conditions characterized by dyslipidemia and impaired glucose homeostasis [5] [10].

Table 3: Metabolic Targets of EC-Amyrin Palmitate via HMG-CoA Reductase Inhibition

Biological TargetDownstream EffectTherapeutic Implication
Cholesterol biosynthesisReduced de novo cholesterol synthesisImproved lipid profile
LDL receptor expressionIncreased clearance of circulating LDLAnti-atherogenic effect
Isoprenoid synthesisReduced protein prenylationImproved insulin signaling
Geranylgeranylation of RhoAImpaired RhoA membrane localizationReduced vascular inflammation

Properties

Product Name

EC-Amyrin palmitate

IUPAC Name

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) hexadecanoate

Molecular Formula

C46H80O2

Molecular Weight

665.1 g/mol

InChI

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3

InChI Key

VFSRKCNYYCXRGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.